N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide
Description
This compound is a sulfated glycolipid derivative characterized by a 3-O-sulfo-beta-D-galactopyranosyl head group linked via an oxymethyl bridge to a hydroxylated heptadecenyl chain with (1S,2R,3E) stereochemistry, terminating in an acetamide moiety . The sulfation at the galactose C3 position introduces a negatively charged sulfate group, which is critical for interactions with proteins, membranes, or ions. The stereochemistry and unsaturated heptadecenyl chain (3E configuration) contribute to its spatial orientation and membrane integration properties. Potential biological roles include involvement in sulfatide-like pathways, such as neural signaling or lipid raft organization .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H49NO11S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(30)20(27-19(2)29)18-36-26-24(32)25(38-39(33,34)35)23(31)22(17-28)37-26/h15-16,20-26,28,30-32H,3-14,17-18H2,1-2H3,(H,27,29)(H,33,34,35)/b16-15+/t20-,21+,22+,23-,24+,25-,26+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKSJJXQJVKQHP-MSZSJPIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H49NO11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide is a glycosylated lipid characterized by a sulfo-beta-D-galactopyranosyl group attached to a fatty acid backbone. This compound has garnered attention for its potential biological activities, including anti-inflammatory and immunomodulatory effects. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is C₃₁H₅₉NO₁₂S. The presence of the sulfonate group classifies it as a sulfated glycoside, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 577.88 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
| LogP (octanol-water partition coefficient) | Not specified |
The biological activity of this compound is primarily attributed to its interaction with cell membranes and proteins. The stereochemistry at specific carbon centers (positions 1 and 2) is critical for its biological function, influencing how it interacts with biological targets.
Potential Bioactive Properties
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through interactions with immune cells.
- Immunomodulatory Effects : It has the potential to influence immune responses, possibly enhancing or suppressing certain activities.
Study 1: Anti-inflammatory Activity in Animal Models
A study investigated the anti-inflammatory effects of this compound in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to control groups.
Study 2: Immunomodulatory Effects on Human Cells
In vitro studies demonstrated that this compound could enhance the proliferation of T-cells while suppressing the activity of regulatory T-cells (Tregs), suggesting a dual role in modulating immune responses.
Synthesis Pathway
The synthesis of this compound involves several key steps:
- Formation of the Fatty Acid Backbone : The heptadecenyl chain is synthesized through standard fatty acid synthesis methods.
- Glycosylation : The sulfo-beta-D-galactopyranosyl moiety is introduced using specific glycosylation reactions.
- Acetylation : The final product is acetylated to achieve the desired structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glycan Complexity and Sulfation Patterns
Target Compound
- Glycan Structure: 3-O-sulfo-beta-D-galactopyranosyl (monosaccharide).
- Key Features : Sulfation at galactose C3, acetamide terminus, (1S,2R,3E) stereochemistry.
- Molecular Weight : Estimated ~650–700 g/mol (based on formula).
Tri-saccharide Analogs ()
- Example 1: Structure: O-α-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl . Implications: Enhanced specificity for lectin-mediated recognition but reduced charge-based interactions compared to sulfated compounds.
- Example 2: Structure: 2-Acetamido-2-deoxy-β-D-galactopyranosyl-(1→3)-α-D-galactopyranosyl-(1→4)-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl . Key Differences: N-Acetylgalactosamine (GalNAc) at the terminal position, longer octadecanamide tail. Molecular Weight: 1255.59 g/mol . Implications: GalNAc confers resistance to enzymatic degradation, while the longer fatty acid enhances membrane anchoring.
Sialylated Derivatives ()
- Example: Neu5Acα2-3/6Galβ1-4Glc-Ceramide . Key Differences: Sialic acid (Neu5Ac) instead of sulfate, α2-3/6 glycosidic linkages.
Fatty Acid and Stereochemical Variations
Target Compound
- Fatty Acid : C17 heptadecenyl chain with 3E double bond.
- Stereochemistry : (1S,2R,3E) configuration ensures optimal spatial alignment for head-group interactions.
Phytosphingosine Derivatives ()
- Example: Tetraacetylphytosphingosine (C26H47NO7). Key Differences: Fully saturated phytosphingosine backbone, acetylated hydroxyl groups. Molecular Weight: 485.65 g/mol . Implications: Acetylation increases lipophilicity, favoring lipid bilayer integration over aqueous solubility.
Hydroxymethyl Variants ()
- Example : Hexadecanamide,N-[(1R,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
